![molecular formula C14H18N2O B13796867 1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B13796867.png)
1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohepta[b]pyrrol-8(1H)-one,1-(diethylamino)-3-methyl-(9ci) is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure composed of at least one atom other than carbon Cyclohepta[b]pyrrol-8(1H)-one,1-(diethylamino)-3-methyl-(9ci) is notable for its unique structure, which includes a seven-membered ring fused to a pyrrole ring
Preparation Methods
The synthesis of Cyclohepta[b]pyrrol-8(1H)-one,1-(diethylamino)-3-methyl-(9ci) typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the desired heterocyclic structure. . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Cyclohepta[b]pyrrol-8(1H)-one,1-(diethylamino)-3-methyl-(9ci) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antimitotic agent, capable of inhibiting tubulin polymerization and inducing apoptosis in cancer cells . This compound’s ability to arrest cells in the G2/M phase and generate reactive oxygen species makes it a valuable candidate for cancer treatment. Additionally, its unique structure allows for the exploration of new materials with specific electronic and optical properties, making it relevant in materials science .
Mechanism of Action
The mechanism of action of Cyclohepta[b]pyrrol-8(1H)-one,1-(diethylamino)-3-methyl-(9ci) involves its interaction with molecular targets such as tubulin. By binding to the colchicine site on tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis . The generation of reactive oxygen species and mitochondrial depolarization further contribute to its cytotoxic effects. These pathways highlight the compound’s potential as a therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Cyclohepta[b]pyrrol-8(1H)-one,1-(diethylamino)-3-methyl-(9ci) can be compared to other heterocyclic compounds with similar structures, such as cyclohepta[b]pyrans and cyclohepta[b]indoles. While these compounds share a seven-membered ring fused to a heterocycle, their specific functional groups and substituents confer unique properties and applications. For example, cyclohepta[b]pyrans have been studied for their antimicrobial and antitumor activities, while cyclohepta[b]indoles are known for their use in pharmaceuticals and natural products
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-(diethylamino)-3-methylcyclohepta[b]pyrrol-8-one |
InChI |
InChI=1S/C14H18N2O/c1-4-15(5-2)16-10-11(3)12-8-6-7-9-13(17)14(12)16/h6-10H,4-5H2,1-3H3 |
InChI Key |
XAVZWWPCCYQCKM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)N1C=C(C2=C1C(=O)C=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-((E)-(3-[(Z)-(3-methyl-1,3-thiazolidin-2-ylidene)methyl]cyclohex-2-EN-1-ylidene)methyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B13796785.png)
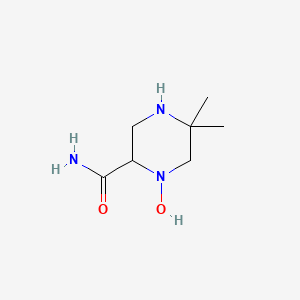
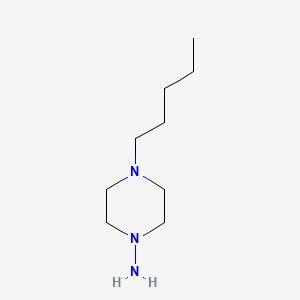
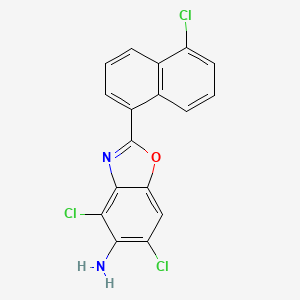
![1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI)](/img/structure/B13796808.png)
![Sodium;2-chloro-4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate](/img/structure/B13796817.png)
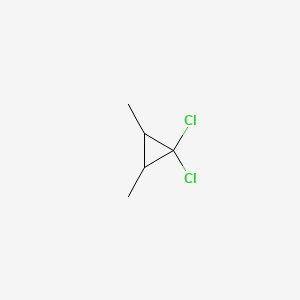
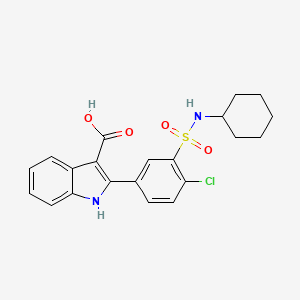
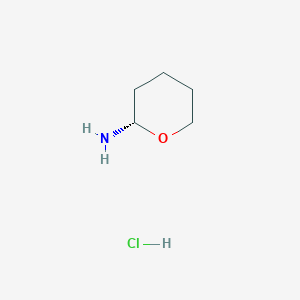
![5-[[5-Hydroxy-4-(methoxymethyl)-6-methyl-pyridin-3-yl]methyldisulfanyl methyl]-4-(methoxymethyl)-2-methyl-pyridin-3-ol dihydrochloride](/img/structure/B13796834.png)
![4-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-4-yl)benzene-1,2-diol](/img/structure/B13796846.png)
![Propanamide, N-[4-[(1-formylethenyl)oxy]phenyl]-](/img/structure/B13796848.png)
![2-Ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13796855.png)
![Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B13796860.png)
